1-(4-fluorophenyl)-3-(4-methoxybenzyl)-7,8-dimethyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one
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Overview
Description
1-(4-fluorophenyl)-3-(4-methoxybenzyl)-7,8-dimethyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one is a complex organic compound that belongs to the class of pyrimido[1,2-a][1,3,5]triazin-6-ones This compound is characterized by its unique structure, which includes a fluorophenyl group, a methoxybenzyl group, and a tetrahydro-pyrimido-triazinone core
Preparation Methods
The synthesis of 1-(4-fluorophenyl)-3-(4-methoxybenzyl)-7,8-dimethyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one involves multiple steps and specific reaction conditions. The synthetic route typically starts with the preparation of the core pyrimido[1,2-a][1,3,5]triazin-6-one structure, followed by the introduction of the fluorophenyl and methoxybenzyl groups. Common reagents used in these reactions include various halogenated compounds, reducing agents, and catalysts. Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
1-(4-fluorophenyl)-3-(4-methoxybenzyl)-7,8-dimethyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the fluorophenyl and methoxybenzyl groups, to form new derivatives. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(4-fluorophenyl)-3-(4-methoxybenzyl)-7,8-dimethyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is being conducted to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of various industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(4-fluorophenyl)-3-(4-methoxybenzyl)-7,8-dimethyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1-(4-fluorophenyl)-3-(4-methoxybenzyl)-7,8-dimethyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one can be compared with other similar compounds, such as:
- 1-(4-chlorophenyl)-3-(4-methoxybenzyl)-7,8-dimethyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one
- 1-(4-bromophenyl)-3-(4-methoxybenzyl)-7,8-dimethyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one
- 1-(4-fluorophenyl)-3-(4-methylbenzyl)-7,8-dimethyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one
These compounds share similar core structures but differ in the substituents attached to the core. The uniqueness of this compound lies in its specific combination of substituents, which may confer distinct chemical and biological properties.
Properties
Molecular Formula |
C22H23FN4O2 |
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Molecular Weight |
394.4 g/mol |
IUPAC Name |
1-(4-fluorophenyl)-3-[(4-methoxyphenyl)methyl]-7,8-dimethyl-2,4-dihydropyrimido[1,2-a][1,3,5]triazin-6-one |
InChI |
InChI=1S/C22H23FN4O2/c1-15-16(2)24-22-26(19-8-6-18(23)7-9-19)13-25(14-27(22)21(15)28)12-17-4-10-20(29-3)11-5-17/h4-11H,12-14H2,1-3H3 |
InChI Key |
HBRJMMOPITUJRF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C2N(CN(CN2C1=O)CC3=CC=C(C=C3)OC)C4=CC=C(C=C4)F)C |
Origin of Product |
United States |
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